![molecular formula C16H26O2Si B12538452 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol CAS No. 692730-97-5](/img/structure/B12538452.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The key steps include:
- Protection of the hydroxyl group with tert-butyldimethylsilyl chloride.
- Formation of the enone structure through aldol condensation or similar reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone structure to saturated alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is utilized in various scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol involves its reactivity as a silyl ether. The silyl group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
- **(tert-Butyldimethylsilyloxy)acetaldehyde
- **4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is unique due to its specific enone structure combined with a silyl ether group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
692730-97-5 |
|---|---|
Fórmula molecular |
C16H26O2Si |
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-13-15(11-12-17)14-9-7-6-8-10-14/h6-11,17H,12-13H2,1-5H3 |
Clave InChI |
MVUGHVCECOORRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(=CCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



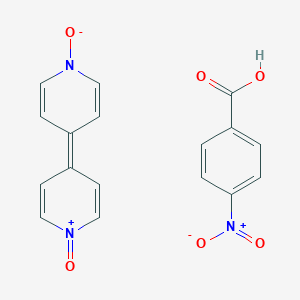
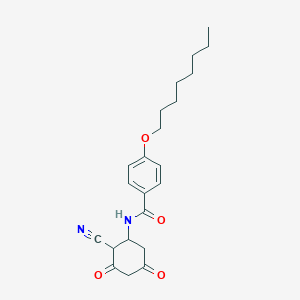
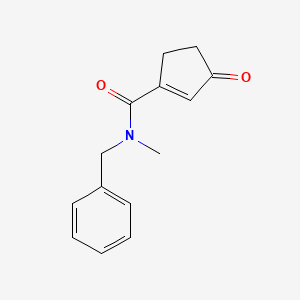
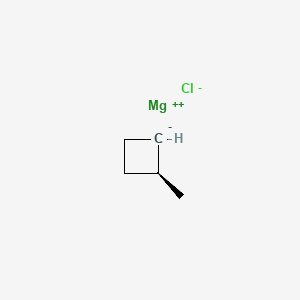
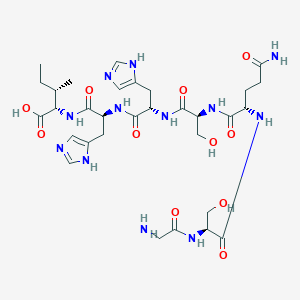
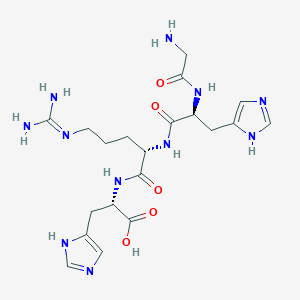
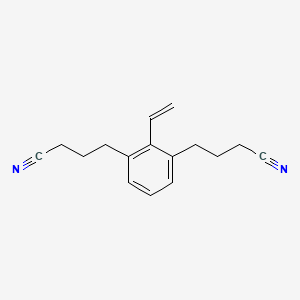
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
